Myosmine-d4: A Technical Guide for Researchers
Myosmine-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Myosmine-d4. This deuterated analog of myosmine serves as a critical internal standard for quantitative analysis in various research, particularly in toxicology and metabolomics.
Chemical Properties and Structure
Myosmine-d4, the deuterated form of the tobacco alkaloid myosmine, is distinguished by the substitution of four hydrogen atoms with deuterium on the pyridine ring. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.
Table 1: Chemical and Physical Properties of Myosmine-d4
| Property | Value | Source |
| Chemical Formula | C₉H₆D₄N₂ | [1] |
| Molecular Weight | 150.21 g/mol | [1] |
| CAS Number | 66148-17-2 | [2] |
| IUPAC Name | 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-2,4,5,6-d4 | N/A |
| Synonyms | Myosmine-d4 (pyridine-d4), 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine-d4 | [2] |
| Appearance | Solid | [2] |
| Color | Brown to reddish brown | [2] |
| SMILES | [2H]C1=C(C2=NCCC2)C([2H])=C([2H])C([2H])=N1 | [2] |
| InChI | InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2/i1D,3D,5D,7D | N/A |
Table 2: Computed Physicochemical Properties of Myosmine (Non-deuterated)
| Property | Value | Source |
| Melting Point | 40.5 - 42 °C | [3] |
| Boiling Point | 244.7 ± 22.0 °C at 760 mmHg | N/A |
| Flash Point | 101.8 ± 22.3 °C | N/A |
| Density | 1.1 ± 0.1 g/cm³ | N/A |
| logP | -0.63 | N/A |
| pKa | 5.26 | N/A |
The chemical structure of Myosmine-d4 consists of a pyridine ring deuterated at positions 2, 4, 5, and 6, which is attached to a 3,4-dihydro-2H-pyrrole ring at the 3-position.
Experimental Protocols
Synthesis of Myosmine
A general synthesis for non-deuterated myosmine has been described, which can be adapted for the synthesis of Myosmine-d4 by utilizing a deuterated pyridine precursor. A convenient two-step synthesis of myosmine has been reported.[4] The synthesis of deuterated tobacco alkaloids, including nicotine, nornicotine, and cotinine, has also been documented and may offer insights into the synthesis of Myosmine-d4.
Purification of Alkaloids
The purification of alkaloids like myosmine, and by extension Myosmine-d4, can be achieved through various chromatographic techniques.[5][6][7] Common methods include:
-
Extraction: Initial extraction from a reaction mixture is typically performed using an organic solvent.[7][8]
-
Column Chromatography: Silica gel is a frequently used stationary phase for the separation of alkaloids.[6] The choice of solvent system is critical for effective separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique can be employed for final purification to achieve high purity.
Characterization
The structural confirmation and purity assessment of Myosmine-d4 are crucial. The primary analytical techniques used for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the absence of signals corresponding to the protons at positions 2, 4, 5, and 6 of the pyridine ring. The remaining proton signals of the dihydropyrrole ring can be assigned.
-
¹³C NMR: The carbon signals of the deuterated pyridine ring will show characteristic splitting patterns due to coupling with deuterium.[3]
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for the analysis of myosmine and its deuterated analog.[9][10][11][12] The mass spectrum of Myosmine-d4 will show a molecular ion peak (M+) at m/z 150, which is 4 mass units higher than that of non-deuterated myosmine (m/z 146).[9][10] Significant fragment ions for Myosmine-d4 are observed at m/z 122 and 150.[9][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and selectivity for the quantification of Myosmine-d4.[2][13][14]
-
Application as an Internal Standard
The primary and most significant application of Myosmine-d4 is as an internal standard in quantitative analytical methods, particularly for the determination of myosmine in various biological and environmental samples.[2] The use of a stable isotope-labeled internal standard like Myosmine-d4 is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, instrument response, and matrix effects.[15][16]
Experimental Workflow for Quantitative Analysis using Myosmine-d4
The following diagram illustrates a typical workflow for the quantification of myosmine in a sample using Myosmine-d4 as an internal standard.
Caption: Workflow for quantitative analysis using Myosmine-d4 as an internal standard.
Signaling Pathways and Biological Context
Myosmine itself is a minor tobacco alkaloid that has been found in various nuts and food products.[2] It exhibits low affinity for α4β2 nicotinic acetylcholine receptors (nAChR).[2] Myosmine is known to be genotoxic in human cells and can be activated through nitrosation and peroxidation to form reactive intermediates with carcinogenic potential.[17] The metabolism of myosmine has been studied in rats, with major metabolites identified as 3-pyridylacetic acid and 4-oxo-4-(3-pyridyl)butyric acid.[18]
Myosmine-d4 is primarily used as a tool for the accurate quantification of myosmine exposure and metabolism, rather than for direct studies of its biological activity. The following diagram illustrates the metabolic fate of myosmine.
Caption: Simplified metabolic pathways of Myosmine.
References
- 1. lcms.cz [lcms.cz]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Myosmine | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Convenient Synthesis of Myosmine – Oriental Journal of Chemistry [orientjchem.org]
- 5. Alkaloid Purification - Lifeasible [lifeasible.com]
- 6. One moment, please... [column-chromatography.com]
- 7. jocpr.com [jocpr.com]
- 8. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Simultaneous determination of 11 mycotoxins in malt by isotope internal standard-UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 16. msacl.org [msacl.org]
- 17. researchgate.net [researchgate.net]
- 18. Metabolism of myosmine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
